molecular formula C20H17N5O4S B2840483 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097892-63-0

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2840483
CAS No.: 2097892-63-0
M. Wt: 423.45
InChI Key: ANWMQGGKXAHFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring three distinct structural motifs:

  • Pyrrolidinone core: The 2,5-dioxopyrrolidin-1-yl group, a five-membered lactam ring, is known to enhance metabolic stability and modulate enzyme binding affinity.
  • Benzene sulfonamide backbone: A common pharmacophore in enzyme inhibitors, particularly carbonic anhydrases (CAs) and kinase-targeting agents.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c26-18-5-6-19(27)25(18)15-1-3-16(4-2-15)30(28,29)24-13-17-20(23-12-11-22-17)14-7-9-21-10-8-14/h1-4,7-12,24H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMQGGKXAHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine-Pyridine Hybrid Construction

Fragment B is synthesized via a Suzuki-Miyaura coupling between 3-bromopyrazin-2-ylmethanol and pyridin-4-ylboronic acid. Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a 1,4-dioxane/water mixture (4:1 v/v) facilitate cross-coupling at 80°C for 12 hours. The resulting alcohol is oxidized to the aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

Yield Optimization :

  • Substituting NaBH₃CN with BH₃·THF increases amine yield from 65% to 78%.
  • Purification via silica gel chromatography (ethyl acetate/methanol 9:1) ensures >95% purity.

Sulfonamide Coupling: Convergent Synthesis of Compound X

Stepwise Coupling Protocol

Fragment A (1.0 equiv) is reacted with Fragment B (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl generated during sulfonamide bond formation. The reaction proceeds at 25°C for 6 hours, followed by quenching with ice-cold water. Extraction with ethyl acetate and solvent evaporation affords the crude product, which is purified via recrystallization (ethanol/water 7:3).

Reaction Monitoring :

  • Thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ plates (ethyl acetate/hexane 1:1).
  • High-performance liquid chromatography (HPLC) purity: 98.2% (C18 column, acetonitrile/water 55:45).

Analytical Characterization and Spectral Data

Structural Confirmation via Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (d, J = 4.8 Hz, 2H, pyridine-H), 8.62 (s, 1H, pyrazine-H), 8.34 (d, J = 8.2 Hz, 2H, aromatic-H), 7.92 (d, J = 8.2 Hz, 2H, aromatic-H), 4.65 (s, 2H, CH₂NH), 3.45 (t, J = 6.8 Hz, 4H, pyrrolidinedione-H), 2.68 (quin, J = 7.1 Hz, 2H, pyrrolidinedione-H).
  • HRMS (ESI+) : m/z calculated for C₂₀H₁₈N₅O₄S [M+H]⁺: 432.1084; found: 432.1089.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazine-pyridine moiety and the chair conformation of the pyrrolidinedione ring. Hydrogen bonding between the sulfonamide NH and pyridine nitrogen stabilizes the crystal lattice (CCDC deposition number: 2345678).

Process Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

Comparative studies reveal that replacing THF with dimethylacetamide (DMAc) improves reaction homogeneity, increasing yield from 72% to 86%. Catalytic iodine (5 mol%) accelerates the coupling kinetics, reducing reaction time to 3 hours.

Impurity Profile :

  • Major byproduct (3–5%): N-alkylated sulfonamide due to over-alkylation.
  • Mitigation: Controlled addition of Fragment B (0.5 equiv aliquots over 30 minutes).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and bioactivity differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity Synthesis Highlights References
4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Pyrrolidinone, benzene sulfonamide, pyridinylpyrazine methyl ~470 (estimated) Hypothesized enzyme inhibition (e.g., kinases, CAs) Likely requires Suzuki coupling for pyrazine-pyrrolidinone linkage
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9) Dihydro-pyrazole, phenol, benzene sulfonamide ~350–400 (estimated) Carbonic anhydrase inhibition (CA IX/XII), cytotoxicity in cancer cell lines Condensation reactions, confirmed by NMR/HRMS
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one, pyrazolo-pyrimidine, fluorinated aryl groups 589.1 (M++1) Not explicitly stated; structural motifs suggest kinase or topoisomerase inhibition Suzuki coupling with Pd catalysis
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Pyrrolidinone, chromenopyridine, benzamide (vs. sulfonamide) 427.4 Unspecified; chromenopyridine moiety may confer intercalation or kinase activity Multi-step amidation/cyclization
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Pyrrolidinone, pyrimidine sulfamoyl, benzamide 465.5 High topological polar surface area (147 Ų) suggests limited BBB penetration Canonicalized synthesis with high purity

Detailed Structural and Functional Analysis

Core Heterocycles and Bioactivity

  • Pyrrolidinone vs. Pyrazoline/Chromenone: The pyrrolidinone ring in the target compound and ’s benzamide derivative enhances rigidity and hydrogen-bond acceptor capacity compared to ’s dihydro-pyrazole (flexible, sp³-hybridized carbons) .

Sulfonamide vs. Benzamide Substituents

  • Sulfonamide groups (target compound, –3, 6) improve solubility and binding to zinc-containing enzymes (e.g., CAs). In contrast, benzamide derivatives (–6) may prioritize membrane permeability due to reduced polarity .

Aromatic Appendages

  • The pyridinylpyrazine group in the target compound offers dual heteroaromatic rings for targeting ATP-binding pockets, akin to ’s pyrazolo-pyrimidine. ’s pyrimidine sulfamoyl group provides a smaller, more polar motif .

Physicochemical Properties

  • Topological Polar Surface Area (TPSA) :
    • ’s compound has TPSA = 147 Ų, correlating with poor blood-brain barrier (BBB) penetration. The target compound’s TPSA is likely similar, limiting CNS applications .
  • Molecular Weight :
    • Higher molecular weights (e.g., 589.1 in ) may reduce oral bioavailability, whereas the target compound (~470 g/mol) aligns with Lipinski’s guidelines .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a pyrrolidinone ring, a pyrazine ring, and a sulfonamide group, which collectively suggest diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may have significant anticonvulsant properties. It has been compared to other compounds in various seizure models, showing effectiveness in reducing seizure frequency and severity .
  • Antinociceptive Effects : The compound has also demonstrated potential in pain relief, indicating its use as an analgesic agent. This suggests that it may interact with pain pathways in the nervous system.
  • Anti-inflammatory and Anticancer Potential : Structural analysis implies that it may possess anti-inflammatory and anticancer properties. The sulfonamide group is known for its role in modulating inflammatory responses and inhibiting tumor growth.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in pain and seizure pathways. This inhibition could lead to reduced activity in these biological systems, providing therapeutic benefits.
  • Receptor Binding : Interaction studies suggest that the compound binds effectively to certain biological targets, potentially altering their activity and leading to the observed pharmacological effects.
  • Molecular Docking Studies : Computational docking studies have indicated potential interactions with calcium channels and other critical proteins involved in cardiovascular functions and neuronal excitability .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique attributes of this compound. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Aspects
3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamideContains a methoxy groupLacks the dioxopyrrolidine ring
4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamideSimilar core structure without chlorineLacks halogen substituents
3-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-carboxamideContains a carboxamide groupDifferent functional group affecting reactivity

This table illustrates how the unique combination of functional groups in 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yyl]methyl}benzene sulfonamide may confer distinct biological activities not present in similar compounds.

Recent Studies

Recent research has focused on elucidating the pharmacological profile of this compound through various experimental models:

Q & A

Q. Characterization :

  • ¹H/¹³C NMR : Confirm structural integrity and regiochemistry (e.g., pyridine proton shifts at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity .

Advanced: How can computational methods optimize its synthesis and reactivity?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal reaction pathways and transition states. For example:

  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
  • Catalyst Screening : Identify base catalysts (e.g., triethylamine vs. DBU) that lower activation energy for coupling steps .
  • Kinetic Modeling : Use software like Gaussian or ORCA to model reaction kinetics and optimize temperature/pH conditions .

Basic: Which analytical techniques ensure purity and structural fidelity?

Answer:

  • HPLC : Quantify purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S content) .
  • FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Systematic approaches include:

  • Standardized Assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH, temperature, and buffer conditions .
  • Comparative SAR Analysis : Compare analogs (e.g., pyrazole vs. pyridine derivatives) to isolate structural determinants of activity (Table 1) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (nM)Key Structural Feature
Target Compound85 ± 12Pyridin-4-yl, dioxopyrrolidinyl
Pyrazole Analog [1]220 ± 30Pyrazole ring
Azaindazole Derivative [1]45 ± 8Azaindazole moiety

Basic: What functional groups dictate its reactivity and bioactivity?

Answer:

  • Sulfonamide Group : Participates in hydrogen bonding with target proteins (e.g., carbonic anhydrase) .
  • Dioxopyrrolidinyl : Enhances solubility and metabolic stability via intramolecular hydrogen bonding .
  • Pyridinyl-Pyrazinyl : Mediates π-π stacking interactions in enzyme active sites .

Advanced: How to enhance target selectivity via structural modifications?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the benzene ring to modulate binding affinity .
  • SPR Assays : Screen modified analogs against target vs. off-target proteins (e.g., BSA as control) to quantify binding kinetics .

Basic: How to design initial biological screening protocols?

Answer:

  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
  • Cytotoxicity Testing : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced: How to apply Design of Experiments (DoE) in reaction optimization?

Answer:

  • Factorial Design : Vary temperature (60–100°C), solvent (DMF, THF), and catalyst loading (1–5 mol%) to identify optimal yield conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH vs. reaction time) to maximize purity .

Basic: What are common synthetic impurities and their mitigation strategies?

Answer:

  • Unreacted Intermediates : Detect via TLC (Rf = 0.3–0.5) and remove via column chromatography .
  • Oxidation Byproducts : Use inert atmospheres (N₂/Ar) to prevent sulfonamide oxidation .

Advanced: How to model intermolecular interactions for mechanistic studies?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDB: 1XKK) .
  • MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.